Resistance to Cu-64 Dissociation in PBS: Diamsar vs. DOTA Conjugates
In a direct head-to-head study evaluating the in vitro stability of 64Cu-labeled bifunctional chelator-peptide conjugates, the [64Cu]Cu-DOTA-DGEA complex exhibited substantial dissociation, with more than 55% free 64Cu observed after 48 hours of incubation in phosphate-buffered saline (PBS). In stark contrast, the [64Cu]Cu-diamsar-DGEA conjugate showed no significant 64Cu dissociation over the same 48-hour period [1]. This demonstrates that the chelate core alone drives the stability difference, independent of the targeting vector.
| Evidence Dimension | 64Cu dissociation after 48h in PBS at 37°C |
|---|---|
| Target Compound Data | No significant dissociation (<5%) |
| Comparator Or Baseline | DOTA-DGEA: >55% free 64Cu |
| Quantified Difference | >50 percentage point reduction in free 64Cu |
| Conditions | 64Cu-labeled chelator-DGEA peptide conjugates in PBS, pH 7.4, 37°C, 48h incubation |
Why This Matters
This directly impacts procurement decisions: a chelator that releases >55% of its radiometal within 48 hours is unsuitable for imaging or therapy beyond very short time points, whereas Diamsar maintains complex integrity, ensuring signal fidelity.
- [1] Huang, C. W., et al. (2011). Biological stability evaluation of the α2β1 receptor imaging agents: diamsar and DOTA conjugated DGEA peptide. Bioconjugate Chemistry, 22(2), 256-263. View Source
